3-Azidopyridine

Descripción

The exact mass of the compound 3-Azidopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Azidopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azidopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

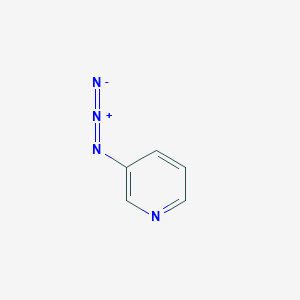

Structure

3D Structure

Propiedades

IUPAC Name |

3-azidopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-9-8-5-2-1-3-7-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAJBAZUBPTCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476857 | |

| Record name | 3-azidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10296-29-4 | |

| Record name | 3-azidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-azidopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-Azidopyridine: Physicochemical Profiling and Synthetic Utility in Advanced Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of pharmacophores relies heavily on robust, bioorthogonal reactions. 3-Azidopyridine (CAS: 10296-29-4) has emerged as a privileged bifunctional scaffold, combining the coordination chemistry and pharmacological relevance of a pyridine ring with the high reactivity of an azide group[1]. This technical guide provides an in-depth analysis of the physicochemical properties, causality-driven safety mechanics, and validated experimental protocols for utilizing 3-Azidopyridine in advanced organic synthesis.

Physicochemical Properties & Causality-Driven Safety Mechanics

Understanding the fundamental properties of 3-Azidopyridine is critical for both experimental design and laboratory safety. The molecule features a six-membered aromatic ring containing one nitrogen atom, which dictates its basicity, while the electron-withdrawing azido group (-N3) at the meta-position governs its cycloaddition reactivity[2].

Quantitative Data Summary

| Property | Value | Causality / Significance in Synthesis |

| Molecular Formula | C5H4N4 | The (C+O)/N ratio is 5/4 = 1.25. Ratios < 3 indicate high energy density and potential explosive hazards[3]. |

| Molecular Weight | 120.11 g/mol | Low molecular weight allows for high atom economy in click chemistry[3]. |

| Physical State | Colorless to pale yellow liquid/solid | Varies by ambient temperature; requires careful handling to avoid friction or shock[2]. |

| GHS Classification | H301, H315, H319 | Toxic if swallowed; causes severe skin/eye irritation. Mandates strict PPE and fume hood usage[3][4]. |

| SMILES | C1=CC(=CN=C1)N=[N+]=[N-] | The linear azide group is primed for 1,3-dipolar cycloadditions due to its resonance structures[3][5]. |

Safety Mechanics: The "Rule of Three"

As a Senior Application Scientist, I must emphasize that azides are inherently energy-rich. The thermal or photolytic decomposition of 3-azidopyridine generates highly reactive nitrene intermediates and releases nitrogen gas (N2)[1]. Because its carbon-to-nitrogen ratio is critically low (1.25), it is sensitive to heat and shock[2]. Self-Validating Safety Protocol: Never concentrate 3-azidopyridine to absolute dryness. Always store it as a solution in an inert solvent (e.g., MTBE or EtOAc) at sub-ambient temperatures, and conduct reactions behind a blast shield.

Core Chemical Reactivity & Mechanistic Pathways

The strategic value of 3-azidopyridine lies in its dual functionality. The pyridine nitrogen can participate in coordination chemistry, while the azide group is a cornerstone for "click chemistry"[1].

1,3-Dipolar Cycloadditions (Click Chemistry)

The most prominent application of 3-azidopyridine is its participation in azide-alkyne cycloadditions to form 1,2,3-triazoles, which are valuable bioisosteres for amide bonds in drug development[1].

-

CuAAC (Copper-Catalyzed): Yields exclusively 1,4-disubstituted triazoles. The reaction proceeds smoothly at room temperature[6].

-

RuAAC (Ruthenium-Catalyzed): Typically yields 1,5-disubstituted triazoles. Mechanistic Insight: In 2-azidopyridine, the proximity of the pyridine nitrogen chelates and deactivates the Ru(II) catalyst. However, in 3-azidopyridine, the meta-position prevents this chelation. Consequently, it smoothly undergoes cycloaddition with catalysts like RuCp*Cl(PPh3)2, though it often provides an inseparable mixture of 1,4- and 1,5-triazoles (approx. 1:1.5 ratio)[6][7].

Caption: Mechanistic divergence of 3-Azidopyridine in CuAAC vs. RuAAC cycloadditions.

Base-Catalyzed Amidation

Beyond cycloadditions, 3-azidopyridine can react with aldehydes under basic conditions to form aryl amides. This involves the formation of a 5-hydroxytriazoline intermediate, which subsequently rearranges with the extrusion of molecular nitrogen to yield the amide[8]. This "tethering-rearrangement" strategy bypasses the need for highly nucleophilic anilines[8].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded in the steps to ensure reproducibility and safety.

Protocol 1: Synthesis of 3-Azidopyridine via Diazotization

This method utilizes 3-aminopyridine as the starting material, converting it to a diazonium salt before nucleophilic displacement by sodium azide[9].

Step-by-Step Methodology:

-

Acidic Solvation: Dissolve 10 mmol of 3-aminopyridine in 15 mL of 20% aqueous HCl. Causality: Strong acidic conditions are required to protonate the amine, preventing side reactions (e.g., triazene formation) during diazotization.

-

Thermal Control: Cool the solution to 0–5 °C using an ice-salt bath. Causality: Diazonium salts are highly unstable and will decompose into phenols at elevated temperatures.

-

Diazotization: Add a pre-cooled solution of sodium nitrite (NaNO2, 11 mmol in 5 mL H2O) dropwise over 15 minutes. Stir for an additional 30 minutes at 0 °C.

-

Azidation: Cautiously add a solution of sodium azide (NaN3, 12 mmol in 5 mL H2O) dropwise. Warning: Nitrogen gas (N2) will evolve vigorously. Ensure adequate venting[9].

-

Neutralization & Extraction: Carefully neutralize the reaction mixture with saturated NaHCO3 until pH ~7. Extract with Ethyl Acetate (3 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (water bath < 30 °C) to a minimal volume. Do not dry completely to avoid explosive hazards[2].

Caption: Step-by-step diazotization and azidation workflow for 3-Azidopyridine synthesis.

Protocol 2: CuAAC Synthesis of Pyridyl-Triazole Scaffolds

This protocol outlines the synthesis of a 1,4-disubstituted triazole using 3-azidopyridine and a terminal alkyne[6].

Step-by-Step Methodology:

-

Reagent Assembly: In a round-bottom flask, combine 3-azidopyridine (1.0 mmol) and the desired terminal alkyne (1.05 mmol) in a 1:1 mixture of tert-butanol and water (4 mL). Causality: The biphasic solvent system helps solubilize both the organic substrates and the inorganic catalysts.

-

Catalyst Generation In Situ: Add copper(II) sulfate pentahydrate (CuSO4·5H2O, 5 mol%). Follow immediately with sodium ascorbate (10 mol%). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, preventing the oxidative degradation that plagues pre-formed Cu(I) salts[1].

-

Reaction Progression: Stir the mixture vigorously at room temperature for 4–12 hours. Monitor via TLC (Hexanes:EtOAc) until the azide is fully consumed.

-

Workup: Dilute the mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO4, and evaporate under reduced pressure to yield the crude 1,4-disubstituted 1,2,3-triazole[6].

References

- Benchchem. 3-Azidopyridine | 10296-29-4 - Benchchem.

- PubChem - NIH. 3-Azidopyridine | C5H4N4 | CID 12066687.

- PubChemLite. 3-azidopyridine (C5H4N4).

- AK Scientific, Inc. 3-Azidopyridine.

- CymitQuimica. CAS 10296-29-4: Pyridine, 3-azido-.

- Organic Letters - ACS Publications. Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles.

- PMC - NIH. Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-substituted 1,2,3-Triazoles.

- Russian Chemical Reviews. Heterocyclic azides: advances in their chemistry.

- Russian Chemical Reviews. Heterocyclic azides: advances in their chemistry (Synthesis Protocol).

- PubChem - NIH. 2-Nitro-3-azidopyridine | C5H3N5O2 | CID 12496844.

- Organic Letters - ACS Publications. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction.

- The Royal Society of Chemistry.

- RSC Publishing.

- PubChemLite. C5H4N4S - Explore.

- ResearchGate. Efficient and Inexpensive Synthesis of 15 N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts.

- Benchchem. 4-Azidopyridine | 39910-67-3.

Sources

- 1. 3-Azidopyridine | 10296-29-4 | Benchchem [benchchem.com]

- 2. CAS 10296-29-4: Pyridine, 3-azido- | CymitQuimica [cymitquimica.com]

- 3. 3-Azidopyridine | C5H4N4 | CID 12066687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. PubChemLite - 3-azidopyridine (C5H4N4) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Heterocyclic azides: advances in their chemistry | Russian Chemical Reviews [rcr.colab.ws]

Synthesis and Validation of 3-Azidopyridine: A Comprehensive Technical Guide

Introduction & Chemical Significance

3-Azidopyridine is a pivotal heteroaromatic building block in modern organic synthesis. It is widely utilized in the development of nicotinamide analogs, photoaffinity labels, and complex 1,2,3-triazole libraries via click chemistry[1]. Unlike 2-azidopyridine, which exists in a problematic equilibrium with its tetrazolo[1,5-a]pyridine isomer and can complicate cycloadditions[2], 3-azidopyridine remains a stable, discrete azide. This structural stability makes it an ideal, predictable substrate for both nitrene generation and targeted drug development.

Mechanistic Rationale & Pathway Selection

The pyridine ring is inherently electron-deficient, which typically facilitates Nucleophilic Aromatic Substitution (SNAr). However, the 3-position is the least activated toward SNAr compared to the 2- and 4-positions[3]. While 4-azidopyridine can be synthesized directly from 4-chloropyridine via SNAr with sodium azide[2], the synthesis of 3-azidopyridine necessitates a different approach.

The most robust, scalable, and regioselective method for synthesizing 3-azidopyridine is the Sandmeyer-type diazotization of 3-aminopyridine, followed by nucleophilic displacement with an azide source[4][5].

Caption: Logical workflow for the diazotization-azidation synthesis of 3-azidopyridine.

The Diazotization-Azidation Protocol (Self-Validating System)

A successful synthesis requires strict adherence to temperature control and pH management. The protocol below is engineered to be self-validating, meaning the physical observables during the reaction directly confirm mechanistic milestones.

Causality in Experimental Design

-

Acidic Medium Selection: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is required to protonate the pyridine ring and the primary amine. This ensures aqueous solubility and generates the highly electrophilic nitrosonium ion (NO⁺) in situ from sodium nitrite[4].

-

Temperature Control (0–5 °C): The 3-pyridinediazonium intermediate is thermodynamically unstable. If the temperature exceeds 5 °C, it rapidly decomposes to 3-hydroxypyridine (pyridinol) via the premature loss of N₂ gas.

-

Self-Validating Azidation: The addition of sodium azide (NaN₃) must be performed dropwise. The immediate, vigorous evolution of nitrogen gas (N₂) serves as a visual indicator that the azide has successfully displaced the diazonium group[5].

Step-by-Step Methodology

Protocol adapted from established diazotization-azidation workflows[1][4][5].

-

Preparation of the Amine Solution: Dissolve 3-aminopyridine (1.0 equiv, e.g., 50 mmol) in a 10% aqueous HCl solution (or 20% H₂SO₄) under continuous magnetic stirring.

-

Cooling: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–2 °C.

-

Diazotization: Prepare a concentrated aqueous solution of sodium nitrite (NaNO₂, 1.2 equiv). Add this dropwise to the amine solution over 15–20 minutes, strictly maintaining the internal temperature below 5 °C. Stir for an additional 15–30 minutes to ensure complete diazonium salt formation.

-

Azidation: Prepare a solution of sodium azide (NaN₃, 1.2–1.5 equiv) in distilled water. Add this dropwise to the cold diazonium solution. Observation Check: Vigorous bubbling (N₂ evolution) will occur immediately.

-

Maturation: Allow the reaction to stir for 1 hour at 0 °C, then gradually warm to room temperature to drive the reaction to completion.

-

Neutralization & Extraction: Carefully neutralize the mixture with saturated aqueous NaHCO₃ until pH ~7–8. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Critical Safety Note: Do not heat the rotary evaporator water bath above 30 °C due to the thermal sensitivity of azides. Purify via silica gel flash chromatography (e.g., Hexanes/EtOAc 1:4) to yield 3-azidopyridine as a pale yellow to amber liquid[6].

Quantitative Data & Reaction Parameters

| Parameter | Value / Reagent | Mechanistic Rationale |

| Starting Material | 3-Aminopyridine (1.0 equiv) | Primary precursor for the diazonium intermediate. |

| Acidic Medium | 10% HCl or 20% H₂SO₄ | Solubilizes the amine; generates NO⁺ from NaNO₂. |

| Diazotizing Agent | NaNO₂ (1.2 equiv) | Forms the reactive 3-pyridinediazonium salt. |

| Azidating Agent | NaN₃ (1.2 - 1.5 equiv) | Nucleophilic source for diazonium displacement. |

| Temperature | 0 °C to 5 °C | Prevents thermal degradation of diazonium to pyridinol. |

| Reaction Time | 1.5 - 2.0 hours | Ensures complete N₂ extrusion and azide formation. |

| Typical Yield | 64% - 70% | Varies based on extraction efficiency and scale[1][6]. |

Downstream Applications & Validation

Once synthesized, 3-azidopyridine is validated via IR spectroscopy, displaying a strong, characteristic asymmetric stretching band at ~2110–2120 cm⁻¹, confirming the presence of the azide group[1].

Caption: Downstream applications of 3-azidopyridine in CuAAC click chemistry and photolabeling.

-

Click Chemistry (CuAAC): 3-Azidopyridine readily undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition with terminal alkynes to form 1-(pyridin-3-yl)-1H-1,2,3-triazoles. These triazoles are critical pharmacophores in the development of enzyme inhibitors, such as NAMPT inhibitors and antimalarial agents[2][5].

-

Photoaffinity Labeling: Upon UV irradiation, 3-azidopyridine derivatives extrude N₂ to form a highly reactive singlet nitrene. This intermediate rapidly inserts into adjacent C-H or heteroatom bonds, making it an invaluable tool for covalently mapping protein binding sites, such as in Pseudomonas exotoxin A studies[7]. Furthermore, photolysis of 3-azidopyridines can lead to ring expansion, yielding complex diazepine structures[8].

References

-

Preparation of 3-Azidopyridine - PrepChem.com . Source: prepchem.com.4

-

3-Azidopyridine | 10296-29-4 - Benchchem . Source: benchchem.com.3

-

Base-Catalyzed Synthesis of Aryl Amides from Aryl Azides and Aldehydes . Source: The Royal Society of Chemistry (rsc.org). 6

-

Rapid assembly of potent type II dehydroquinase inhibitors via “Click” chemistry . Source: researchgate.net. 1

-

A Novel Potent Nicotinamide Phosphoribosyltransferase Inhibitor Synthesized via Click Chemistry . Source: ACS Publications (acs.org). 2

-

Synthesis, in vitro Antimalarial Activity and in silico Studies of Hybrid Kauranoid 1,2,3-Triazoles . Source: researchgate.net. 5

-

Pseudomonas exotoxin A: toxoid preparation by photoaffinity inactivation . Source: PNAS (pnas.org). 7

-

1, 4-Diazepines from 3-Azidopyridines . Source: J-Stage (jst.go.jp). 8

Sources

Spectroscopic Profile of 3-Azidopyridine: A Technical Guide for Researchers

Introduction: The Versatility of a Bifunctional Building Block

3-Azidopyridine is a key heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and materials science. Its utility stems from the presence of two key functionalities: the pyridine ring, a common scaffold in pharmaceuticals, and the azide group, a versatile functional group for a variety of chemical transformations. The azide moiety allows for "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, enabling the facile construction of more complex molecular architectures like triazoles.[1][2] Furthermore, the azide can serve as a precursor to nitrenes, highly reactive intermediates that can undergo a range of insertion and rearrangement reactions.

This technical guide provides a comprehensive overview of the spectroscopic data for 3-azidopyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section will delve into the experimental details, interpretation of the spectra, and the underlying chemical principles that govern the observed spectroscopic signatures. This document is intended to be a valuable resource for researchers utilizing 3-azidopyridine in their synthetic endeavors.

Molecular Structure and Isomerism

3-Azidopyridine exists in a tautomeric equilibrium with its fused tetrazole form, tetrazolo[1,5-a]pyridine. The position of this equilibrium can be influenced by factors such as the solvent and temperature. For the purpose of this guide, we will focus on the open-chain azide isomer, which is the predominant form under typical spectroscopic conditions.

Caption: Molecular Structure of 3-Azidopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the ¹H and ¹³C NMR data for 3-azidopyridine.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-azidopyridine exhibits signals in the aromatic region, consistent with the four protons on the pyridine ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.30 - 8.40 | Multiplet | 2H | H-2, H-6 |

| 7.20 - 7.40 | Multiplet | 2H | H-4, H-5 |

Solvent: CDCl₃, Reference: TMS at 0 ppm.

Interpretation:

The downfield chemical shifts of all protons are characteristic of an aromatic pyridine ring. The protons at positions 2 and 6 (alpha to the ring nitrogen) are the most deshielded and appear as a multiplet at the lowest field (8.30 - 8.40 ppm). The protons at positions 4 and 5 appear as another multiplet at a slightly higher field (7.20 - 7.40 ppm). The complex multiplet patterns arise from the spin-spin coupling between the adjacent protons on the ring.

¹³C NMR Spectroscopy

Obtaining a definitive experimental ¹³C NMR spectrum for 3-azidopyridine from publicly available sources is challenging. Therefore, the following data is a prediction based on the known chemical shifts of pyridine and the substituent effects of the azide group on an aromatic ring.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~148 | C-2 |

| ~145 | C-6 |

| ~139 | C-3 |

| ~124 | C-4 |

| ~121 | C-5 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Rationale for Prediction:

The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the azide substituent. The carbons alpha to the pyridine nitrogen (C-2 and C-6) are expected to be the most downfield. The carbon directly attached to the electron-withdrawing azide group (C-3) will also be significantly deshielded. The remaining carbons (C-4 and C-5) will appear at higher fields.

Infrared (IR) Spectroscopy

The IR spectrum of 3-azidopyridine is characterized by a very strong and sharp absorption band in the region of 2100-2150 cm⁻¹, which is the hallmark of the asymmetric stretching vibration of the azide (-N₃) group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2134 | Strong, Sharp | Asymmetric stretch (νas) of the azide group (-N₃) |

| 2094 | Strong, Sharp | Symmetric stretch (νs) of the azide group (-N₃) |

| ~1570 | Medium | C=N stretching vibration of the pyridine ring |

| ~1470 | Medium | C=C stretching vibration of the pyridine ring |

Interpretation:

The most diagnostic feature of the IR spectrum of 3-azidopyridine is the intense absorption due to the azide group. This band is often split into two distinct peaks, as seen in the provided data.[3] This splitting can arise from Fermi resonance or other vibrational coupling effects. The absorptions in the 1400-1600 cm⁻¹ region are characteristic of the aromatic pyridine ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

| m/z | Predicted Relative Intensity | Assignment |

| 120 | High | [M]⁺ (Molecular Ion) |

| 92 | High | [M - N₂]⁺ |

| 65 | Medium | [C₄H₃N]⁺ |

Interpretation:

The mass spectrum of 3-azidopyridine is expected to show a prominent molecular ion peak at m/z 120, corresponding to its molecular weight. A characteristic and often the base peak in the mass spectra of aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. This fragmentation results in a strong signal at m/z 92, corresponding to the formation of a pyridyl nitrene radical cation. Further fragmentation of the pyridine ring can lead to smaller fragments, such as the one observed at m/z 65.

Caption: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocols

Synthesis of 3-Azidopyridine

A common method for the synthesis of 3-azidopyridine is through the diazotization of 3-aminopyridine followed by reaction with sodium azide.

Materials:

-

3-Aminopyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Ice

Procedure:

-

Dissolve 3-aminopyridine in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

-

In a separate flask, dissolve sodium azide in water and cool it to 0-5 °C.

-

Slowly add the diazonium salt solution to the sodium azide solution with vigorous stirring, keeping the temperature below 5 °C.

-

Allow the reaction mixture to stir for an additional 1-2 hours at low temperature.

-

Neutralize the reaction mixture with a cold solution of sodium hydroxide.

-

Extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-azidopyridine.

-

The crude product can be purified by column chromatography on silica gel.

Safety Note: Organic azides are potentially explosive and should be handled with extreme caution. All reactions should be carried out in a well-ventilated fume hood behind a blast shield. Avoid friction, shock, and heating of the azide product.

Spectroscopic Analysis

-

NMR: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a neat film between salt plates (NaCl or KBr) or as a KBr pellet.

-

MS: Mass spectra can be acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragments are analyzed.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint for the identification and characterization of 3-azidopyridine. The characteristic signals in the ¹H NMR, the distinct azide stretch in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum serve as reliable tools for confirming the presence and purity of this versatile building block. As researchers continue to explore the utility of 3-azidopyridine in various fields, a thorough understanding of its spectroscopic properties is paramount for successful synthesis and application.

References

- Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-substituted 1,2,3-Triazoles. Organic Letters.

- Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. PMC.

- Heterocyclic azides: advances in their chemistry. Russian Chemical Reviews.

- A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition.

- Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-substituted 1,2,3-Triazoles. PMC.

-

3-Azidopyridine | C5H4N4 | CID 12066687. PubChem. [Link]

-

3-Azidopyridine. Synthonix, Inc. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

- Mass spectrometry of aryl azides. The Journal of Organic Chemistry.

- Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters.

-

Two-dimensional infrared study of 3-azidopyridine as a potential spectroscopic reporter of protonation state. PubMed. [Link]

-

Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. OSTI.GOV. [Link]

Sources

3-Azidopyridine: A Privileged Scaffold in Click Chemistry, Photoaffinity Labeling, and Advanced Organic Synthesis

Executive Summary

3-Azidopyridine (CAS 10296-29-4) is a highly privileged scaffold in contemporary organic synthesis, chemical biology, and drug development. By combining the coordination capability and electronic properties of a pyridine ring with the versatile reactivity of an azide group, it serves as a critical building block for 1,2,3-triazoles, a precursor for highly reactive nitrenes, and a potent photoaffinity label. This technical guide synthesizes the core literature, mechanistic pathways, and self-validating experimental protocols surrounding 3-azidopyridine to support researchers in optimizing bioconjugation and synthetic workflows.

Spectroscopic Profiling & Molecular Characterization

Understanding the physical properties of 3-azidopyridine is essential for validating its synthesis and monitoring its reactions.

-

Vibrational Spectroscopy: Two-dimensional infrared (2D-IR) spectroscopy reveals that the azido-stretching vibration is split by accidental Fermi resonance interactions, resulting in two distinct absorption peaks at 2095 cm⁻¹ and 2135 cm⁻¹. Because the azide group's vibrational modes are highly sensitive to the electronic distribution of the aromatic system, 3-azidopyridine acts as a highly effective spectroscopic reporter for the protonation state of the pyridine nitrogen 1.

-

Mass Spectrometry: The compound exhibits a protonated molecular ion [M+H]⁺ at m/z 121.05 and a radical molecular ion [M]⁺ at m/z 120.04. A characteristic fragment ion at m/z 92 corresponds to the pyridyl nitrene species generated following the loss of N₂ 2.

Chemical Synthesis Methodologies

The classical route to 3-azidopyridine relies on the diazotization of 3-aminopyridine followed by nucleophilic displacement with sodium azide. The causality of the thermal parameters in this reaction is absolute: the diazonium intermediate is highly unstable and will rapidly decompose into a phenol derivative if the temperature exceeds 5 °C 1.

Workflow for the classical diazotization-azidation synthesis of 3-azidopyridine.

Applications in Click Chemistry

3-Azidopyridine is extensively utilized in 1,3-dipolar cycloadditions to generate pyridine-substituted triazoles, which are valuable pharmacophores.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): CuAAC cleanly yields 1,4-disubstituted triazoles. This methodology has been instrumental in medicinal chemistry, such as the parallel synthesis of potent nicotinamide phosphoribosyltransferase (NMPRTase) inhibitors, where the triazolyl pyridine moiety successfully mimics the natural substrate to deplete cellular NAD levels 3.

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): While RuAAC typically yields 1,5-disubstituted triazoles, 3-azidopyridine exhibits anomalous behavior. When reacted with terminal alkynes using RuCp*Cl(PPh3)2, it produces an inseparable mixture of 1,4- and 1,5-triazoles (1:1.5 ratio). The causality lies in catalyst deactivation: the basic nitrogen of the pyridine ring chelates the ruthenium catalyst, disrupting the standard metallacycle intermediate and eroding regioselectivity 4.

Divergent regioselectivity and catalyst interaction pathways in 3-Azidopyridine click chemistry.

Photochemistry & Photoaffinity Labeling

Upon UV irradiation, 3-azidopyridine expels nitrogen gas to form highly reactive singlet and triplet nitrenes.

-

Ring Expansion: In the presence of nucleophiles like sodium methoxide, the singlet 3-pyridylnitrene undergoes cyclization at the 2-position to form an azirine intermediate, which subsequently expands to yield 4-methoxy-5H-1,3-diazepines 5. In matrix isolation studies, ring opening to nitrile ylides is also observed 6.

-

Photoaffinity Labeling: The ability to generate nitrenes on demand makes 3-azidopyridine an ideal photoaffinity label. For instance, 3-Azidopyridine Adenosine Dinucleotide (N3NAD) acts as a substrate analog for Pseudomonas exotoxin A. Photolysis triggers nitrene insertion into the proenzyme's covalent bonds, resulting in irreversible inactivation (toxoid preparation) without compromising the protein's overall antigenic character 7.

Photochemical decomposition of 3-azidopyridine leading to nitrene insertion or ring expansion.

Experimental Protocols

Protocol 1: Synthesis of 3-Azidopyridine via Diazotization-Azidation

This protocol is designed as a self-validating system; visual cues (gas evolution, phase separation) confirm the success of each step.

-

Dissolution: Dissolve 8.0 g (0.08 mol) of 3-aminopyridine in 5 M HCl.

-

Causality: The strong acid protonates the amine, solubilizing it and preparing the nitrogen center for electrophilic attack by the nitrosonium ion.

-

-

Diazotization: Chill the solution in an ice bath to ≤ 5 °C. Add a solution of sodium nitrite (10 g, 0.15 mol) dropwise over 10–15 minutes.

-

Causality: Maintaining strict thermal control prevents the highly unstable diazonium intermediate from spontaneously degrading into a phenol derivative via the premature loss of N₂.

-

-

Azidation: Add a solution of sodium azide (13 g, 0.15 mol) dropwise over 15 minutes, keeping the temperature at ≤ 5 °C.

-

Validation: Immediate effervescence (N₂ gas evolution) serves as visual confirmation that the nucleophilic displacement of the diazonium group is occurring.

-

-

Quenching and Extraction: Stir the reaction for 30 minutes at room temperature. Quench the mixture by adding solid Na₂CO₃ until alkaline, then extract with CH₂Cl₂ (3 × 200 mL). Dry over anhydrous MgSO₄ and evaporate in vacuo.

-

Causality: Neutralizing the acidic aqueous phase with Na₂CO₃ deprotonates the pyridine ring, shifting the compound to its neutral form and driving the 3-azidopyridine product into the organic phase for efficient extraction.

-

Protocol 2: CuAAC Bioconjugation Workflow

-

Reactant Preparation: Combine 3-azidopyridine (1.0 equiv) with a terminal alkyne (1.1 equiv) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).

-

Catalyst Generation: Add CuSO₄ (0.05 equiv) followed by sodium ascorbate (0.1 equiv).

-

Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from the air-stable Cu(II) salt, preventing premature catalyst oxidation and ensuring turnover.

-

-

Incubation & Isolation: Stir at 25 °C until TLC indicates complete consumption of the azide. Isolate the resulting 1,4-disubstituted 1,2,3-triazole via precipitation or silica gel chromatography.

Quantitative Data Summaries

Table 1: Mass Spectrometry Profile of 3-Azidopyridine

| Ion Species | m/z Value | Description |

|---|---|---|

| [M+H]⁺ | 121.05 | Protonated molecular ion |

| [M]⁺ | 120.04 | Radical molecular ion |

| Fragment | 92.00 | Pyridyl nitrene species following N₂ loss |

Table 2: Regioselectivity in Cycloaddition Reactions

| Catalyst System | Major Isomer | Regiomeric Ratio (1,4 : 1,5) | Mechanistic Note |

|---|---|---|---|

| Cu(I) (CuAAC) | 1,4-triazole | > 99:1 | Standard copper-catalyzed pathway |

| RuCp*Cl(PPh₃)₂ | Mixed | 1 : 1.5 | Catalyst deactivation via pyridine N-chelation |

References

- Benchchem. "3-Azidopyridine | 10296-29-4". Benchchem.

- Nydegger, M. W., et al.

- "Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles".

- "A Novel Potent Nicotinamide Phosphoribosyltransferase Inhibitor Synthesized via Click Chemistry".

- Sawanishi, H., et al.

- "Pseudomonas exotoxin A: toxoid preparation by photoaffinity inactiv

- "3-Pyridylnitrene, 2- and 4-pyrimidinylcarbenes, 3-quinolylnitrenes...". Beilstein Journals.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. 3-Azidopyridine | 10296-29-4 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. BJOC - 3-Pyridylnitrene, 2- and 4-pyrimidinylcarbenes, 3-quinolylnitrenes, and 4-quinazolinylcarbenes. Interconversion, ring expansion to diazacycloheptatetraenes, ring opening to nitrile ylides, and ring contraction to cyanopyrroles and cyanoindoles [beilstein-journals.org]

- 7. pnas.org [pnas.org]

An In-depth Technical Guide on Azide-Tetrazole Tautomerism in Azidopyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azide-tetrazole tautomerism, a reversible valence isomerization, is a critical phenomenon in the study of azidopyridines and their fused tetrazole counterparts, tetrazolopyridines. This dynamic equilibrium between an open-chain azide and a fused tetrazole ring significantly influences the chemical reactivity, stability, and biological activity of these heterocyclic systems. A comprehensive understanding of this tautomerism is paramount for its strategic manipulation in drug design and materials science. This guide provides an in-depth exploration of the core principles of azide-tetrazole tautomerism in azidopyridines, detailing the underlying mechanisms, influencing factors, and the experimental and computational methodologies employed for its characterization. By synthesizing technical accuracy with field-proven insights, this document serves as a vital resource for researchers navigating the complexities of these high-nitrogen systems.

Introduction: The Significance of Azide-Tetrazole Equilibrium

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, and the introduction of an azide group unlocks a vast potential for chemical diversification.[1] However, 2-azidopyridine and its derivatives exist in a dynamic equilibrium with their cyclic tautomer, tetrazolo[1,5-a]pyridine.[2] This azide-tetrazole tautomerism is a form of valence tautomerism, specifically an intramolecular, reversible 1,5-dipolar cycloaddition.[3] The position of this equilibrium is highly sensitive to a variety of factors, making it a tunable property of significant interest in chemical synthesis and drug design.[3][4]

The two tautomers possess distinct chemical properties. The fused tetrazole ring is generally unreactive in transformations typical of azides, such as "click chemistry" (e.g., copper(I)-catalyzed azide-alkyne cycloaddition - CuAAC).[3][5] Conversely, the open-chain azido tautomer readily participates in these reactions, serving as a versatile functional handle for bioconjugation and the synthesis of complex molecules.[1][6] The ability to control and shift this equilibrium allows for the masking and unmasking of the reactive azide functionality, a powerful strategy in medicinal chemistry.[5] Furthermore, this equilibrium can impact the pharmacokinetic and pharmacodynamic properties of drug candidates, making its thorough understanding a prerequisite for rational drug design.[4]

The Mechanism of Azide-Tetrazole Tautomerism

The azide-tetrazole equilibrium involves the interconversion between the 2-azidopyridine and the tetrazolo[1,5-a]pyridine forms. This process is a concerted pericyclic reaction, where the terminal nitrogen of the azide group attacks the C2 position of the pyridine ring, leading to the formation of the fused tetrazole ring.

Caption: The dynamic equilibrium between 2-azidopyridine and tetrazolo[1,5-a]pyridine.

The transition state for this cyclization involves a specific geometry where the azide group is oriented in a cis conformation relative to the pyridine ring nitrogen. The energy barrier for this interconversion is relatively low, allowing for a dynamic equilibrium at or near room temperature.[7]

Factors Influencing the Azide-Tetrazole Equilibrium

The delicate balance between the azide and tetrazole tautomers is influenced by a confluence of electronic, steric, and environmental factors. A comprehensive understanding of these factors is critical for controlling the reactivity and properties of azidopyridines.[4]

Substituent Effects

The electronic nature and position of substituents on the pyridine ring play a pivotal role in determining the predominant tautomer.

-

Electron-withdrawing groups (EWGs): EWGs, such as nitro (NO₂) or trifluoromethyl (CF₃), tend to stabilize the azide form.[8][9] These groups decrease the electron density on the pyridine ring, making the ring nitrogen less nucleophilic and thus disfavoring the cyclization to the tetrazole.

-

Electron-donating groups (EDGs): Conversely, EDGs, like methoxy (OCH₃) or amino (NH₂), generally favor the tetrazole form by increasing the electron density of the pyridine ring and promoting the intramolecular cycloaddition.[10]

Solvent Polarity

The polarity of the solvent has a significant impact on the position of the equilibrium. The tetrazole isomer is generally more polar than the azide isomer.[3]

-

Polar solvents: Solvents like dimethyl sulfoxide (DMSO) and water tend to stabilize the more polar tetrazole tautomer, shifting the equilibrium in its favor.[3][4]

-

Nonpolar solvents: In less polar solvents such as chloroform (CDCl₃) or tetrahydrofuran (THF), the proportion of the less polar azide tautomer increases.[3][11]

Temperature

The formation of the azide tautomer from the tetrazole is an endothermic process.[3][5]

-

Higher temperatures: Increasing the temperature favors the formation of the azide tautomer.[5]

-

Lower temperatures: Conversely, the tetrazole form predominates at lower temperatures.[3]

This temperature dependence allows for the determination of thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium through variable-temperature NMR studies.[3][12]

Physical State

The predominant tautomer can differ between the solid state and in solution. X-ray crystallographic studies have shown that in the solid state, one tautomer may be exclusively present due to packing forces in the crystal lattice, while in solution, a dynamic equilibrium exists.[4][12] For instance, some substituted tetrazolo[1,5-a]pyrimidines exist as the 2-azidopyrimidine in the solid state.[4]

Table 1: Summary of Factors Influencing Azide-Tetrazole Equilibrium

| Factor | Influence on Equilibrium | Causality |

| Substituents | Electron-withdrawing groups favor azide form.[8] Electron-donating groups favor tetrazole form.[10] | EWGs decrease pyridine ring nucleophilicity. EDGs increase pyridine ring nucleophilicity. |

| Solvent Polarity | Polar solvents favor tetrazole form.[3][4] Nonpolar solvents favor azide form.[3] | The tetrazole tautomer is generally more polar. |

| Temperature | Higher temperatures favor azide form.[5] Lower temperatures favor tetrazole form.[3] | The conversion of tetrazole to azide is an endothermic process. |

| Physical State | The solid state may favor one tautomer exclusively.[4][12] | Crystal packing forces can lock the molecule in a specific conformation. |

Experimental Methodologies for Studying Azide-Tetrazole Tautomerism

A combination of spectroscopic and crystallographic techniques is employed to investigate and quantify the azide-tetrazole equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying the tautomeric equilibrium in solution.[13]

-

¹H and ¹³C NMR: The chemical shifts of protons and carbons in the pyridine ring are sensitive to the electronic environment, which differs significantly between the azide and tetrazole forms. By integrating the signals corresponding to each tautomer, the equilibrium constant (K) can be determined.[13]

-

¹⁵N NMR: Due to the high nitrogen content, ¹⁵N NMR is particularly informative. The chemical shifts of the nitrogen atoms in the azide group and the tetrazole ring are distinct, providing a direct probe of the equilibrium.[14][15] The use of ¹⁵N-labeled compounds allows for the measurement of ¹⁵N-¹⁵N coupling constants, which can definitively establish the connectivity and structure of the tautomers.[15]

-

Variable-Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, the temperature dependence of the equilibrium constant can be established.[3] A van't Hoff plot (ln(K) vs. 1/T) can then be used to calculate the thermodynamic parameters ΔH° and ΔS°.[3]

-

Exchange Spectroscopy (EXSY): This 2D NMR technique is used to study the kinetics of the tautomeric interconversion.[13] The presence of cross-peaks between the signals of the azide and tetrazole forms confirms the exchange process, and the rate constants for the forward and reverse reactions can be determined from the intensities of the diagonal and cross-peaks.[13][16]

Experimental Protocol: Variable-Temperature ¹H NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed sample of the azidopyridine derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to identify the signals corresponding to both tautomers.

-

Temperature Variation: Acquire a series of ¹H NMR spectra at various temperatures (e.g., in 10 K increments from 298 K to 358 K). Ensure thermal equilibrium is reached at each temperature before acquisition.

-

Data Analysis:

-

Integrate well-resolved signals corresponding to each tautomer at each temperature.

-

Calculate the molar ratio of the tautomers and the equilibrium constant (K = [azide]/[tetrazole]) at each temperature.

-

Construct a van't Hoff plot of ln(K) versus 1/T.

-

Determine ΔH° from the slope (-ΔH°/R) and ΔS° from the intercept (ΔS°/R) of the linear fit.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides qualitative information about the presence of the azide functional group. The azide group exhibits a strong, characteristic asymmetric stretching vibration (νₐₛ) typically in the range of 2100-2160 cm⁻¹. The presence or absence of this band can indicate the predominance of the azide or tetrazole form, respectively, particularly in the solid state (e.g., using a KBr pellet).[12]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the molecule in the solid state.[12] It can definitively determine whether the compound exists as the azide or the tetrazole tautomer in the crystal lattice.[17] This technique is crucial for validating the structures and understanding the influence of intermolecular interactions on the tautomeric preference.

Caption: A general experimental workflow for the characterization of azide-tetrazole tautomerism.

Computational Chemistry in Understanding Azide-Tetrazole Tautomerism

Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for predicting and rationalizing the azide-tetrazole equilibrium.[4][9]

-

Energy Calculations: DFT calculations can be used to determine the relative energies of the azide and tetrazole tautomers, as well as the energy of the transition state connecting them.[4][7] This allows for the prediction of the equilibrium position and the activation energy of the interconversion. The B3LYP functional with a suitable basis set (e.g., 6-311G**) has been shown to provide good agreement with experimental results.[4][7]

-

Solvent Effects: Continuum solvation models (e.g., PCM) can be incorporated into DFT calculations to simulate the effect of different solvents on the equilibrium, providing insights that complement experimental observations.

-

Substituent Effects: Computational studies can systematically investigate the impact of various substituents on the stability of the tautomers, aiding in the design of molecules with a desired azide-tetrazole ratio.[8]

Applications in Drug Development and Beyond

The ability to modulate the azide-tetrazole equilibrium has significant implications for drug discovery and materials science.

-

Prodrug Design: The relatively unreactive tetrazole can serve as a stable prodrug form, which can then be converted to the more reactive azide in vivo under specific physiological conditions.

-

"Click" Chemistry: By shifting the equilibrium towards the azide form (e.g., by increasing the temperature or using a nonpolar solvent), the versatile reactivity of the azide group in CuAAC reactions can be harnessed for the synthesis of triazole-containing compounds, which are themselves important pharmacophores.[6][18] The depletion of the azide form in the reaction mixture can drive the equilibrium, leading to complete conversion from the tetrazole.[6][19]

-

High-Energy Materials: The high nitrogen content of both azides and tetrazoles makes them of interest in the field of energetic materials. Understanding the thermal stability of each tautomer is crucial for the safe handling and application of these compounds.[17][20]

Conclusion

Azide-tetrazole tautomerism in azidopyridines is a fascinating and fundamentally important phenomenon with profound practical implications. The dynamic interplay between the open-chain azide and the fused tetrazole ring is governed by a delicate balance of substituent effects, solvent polarity, and temperature. A multi-faceted approach, combining advanced spectroscopic techniques, X-ray crystallography, and computational chemistry, is essential for a comprehensive understanding and strategic manipulation of this equilibrium. For researchers in drug development and materials science, the ability to control this tautomerism provides a powerful tool for modulating reactivity, stability, and biological activity, paving the way for the design of novel therapeutics and advanced materials.

References

-

Laha, J. K., & Cuny, G. D. (2008). Synthesis of tetrazolo[1,5-a]pyridines. Synthesis, 2008(24), 4002-4006. [Link]

-

Abu-Eittah, R. H., El-Kelany, K. E., & Hamed, M. M. (2008). Azido-tetrazole equilibrium in 2-azidothiazole system. Molecular orbital calculations. Journal of Molecular Structure: THEOCHEM, 862(1-3), 88-95. [Link]

-

Laha, J. K., & Cuny, G. D. (2008). Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate. Synthesis, 2008(24), 4002-4006. [Link]

-

Leškovskis, K. (2022). AZIDE-TETRAZOLE EQUILIBRIUM IN PYRIDO[2,3-d]PYRIMIDINES. BALTIC CONFERENCE ON ORGANIC CHEMISTRY (BCOC 2022). [Link]

-

Belyakov, S., et al. (2022). Structural Study of Azide-Tetrazole Equilibrium in Pyrido[2,3-d]pyrimidines. Journal of Molecular Structure, 1269, 133784. [Link]

-

Pozdnyakov, D. S., et al. (2013). Azide-tetrazole tautomerism in a series of substituted 2-azidopyrimidines. Russian Chemical Bulletin, 62(2), 521-528. [Link]

-

Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters, 24(4), 799–803. [Link]

-

Mandler, M. D., et al. (2021). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters. [Link]

-

Fokin, V. V., & Sharpless, K. B. (2012). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Request PDF. [Link]

-

da Silva, A. B., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2396–2407. [Link]

-

Rusinov, V. L., et al. (2011). Synthesis and study of azide-tetrazole tautomerism in 2-azido-6-phenylpyrimidin-4(3H)-one and 2-azido-4-chloro-6-phenylpyrimidine. Russian Chemical Bulletin, 60(9), 1845-1852. [Link]

-

Alkorta, I., Elguero, J., & Claramunt, R. M. (2000). Effect of the 5-Substituent on the Tetrazole–Azide Isomerization in Tetrazolo[1,5-a]pyridines by Ab Initio Calculations. Journal of Physical Organic Chemistry, 13(5), 264-269. [Link]

-

Leškovskis, K., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7752. [Link]

-

Patel, H. M., et al. (2015). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Journal of Heterocyclic Chemistry, 52(5), 1533-1540. [Link]

-

Kumar, A., et al. (2019). Tetrazoles: Synthesis and Biological Activity. ResearchGate. [Link]

-

Nikolaenkova, E. B., et al. (2018). Synthesis and study of the azide-tetrazole tautomerism in 2-azido-4-(trifluoromethyl)-6-R-pyrimidines (R = H, 4-ClC₆H₄). Russian Chemical Bulletin, 67(5), 896-902. [Link]

-

Pozdnyakov, D. S., et al. (2022). 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines. The Journal of Organic Chemistry, 87(1), 221-230. [Link]

-

da Silva, A. B., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines. PubMed. [Link]

-

Belyakov, S., et al. (2022). Structural Study of Azide-Tetrazole Equilibrium in Pyrido[2,3-d]pyrimidines. Journal of Molecular Structure, 1269, 133784. [Link]

-

Grafiati. (2025). Journal articles: 'Tetrazole-azide equilibrium'. Grafiati. [Link]

-

Nikolaenkova, E. B., et al. (2018). Synthesis and study of the azide-tetrazole tautomerism in 2-azido-4-(trifluoromethyl)-6-R-pyrimidines (R = H, 4-ClC₆H₄). OSTI.GOV. [Link]

-

Reddy, D., et al. (2010). Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. Organic Letters, 12(10), 2294-2297. [Link]

-

Lakshman, M. K., et al. (2010). Azide−Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes. The Journal of Organic Chemistry, 75(8), 2461–2473. [Link]

-

Alkorta, I., et al. (2010). The azido-tetrazole tautomerism in azoles and its relationships with aromaticity and NMR properties. Tetrahedron, 66(27-28), 5071-5081. [Link]

-

Shah, M. S., et al. (2023). A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition. Chemistry–A European Journal, 29(16), e202203348. [Link]

-

da Silva, A. B., et al. (2017). (PDF) Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. ResearchGate. [Link]

-

Boyer, J. H., & Schoen, W. (1956). Tetrazolo[1,5-a]pyridines and furazano[4,5-b]pyridine 1-oxides. The Journal of Organic Chemistry, 21(7), 831-833. [Link]

-

Al-Masoudi, N. A. L., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1-26. [Link]

-

Lakshman, M. K., et al. (2010). Azide−Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes. The Journal of Organic Chemistry, 75(8), 2461-2473. [Link]

-

Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. PubMed. [Link]

-

Alkorta, I., et al. (2000). Theoretical study of the azido-tetrazole isomerization. Journal of the Chemical Society, Perkin Transactions 2, (5), 891-896. [Link]

-

Kumar, A., et al. (2021). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Nature Communications, 12(1), 5946. [Link]

-

Pozdnyakov, D. S., et al. (2013). Kinetic and thermodynamic characteristics of the azide-tetrazole rearrangement of 4,6-substituted 2-azidopyrimidines. Russian Chemical Bulletin, 62(10), 2269-2275. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. conferences.lu.lv [conferences.lu.lv]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 9. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with 3-Azidopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Pyridyl-Triazoles via RuAAC

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its exceptional chemical stability, capacity for hydrogen bonding, and rigid planar structure that can effectively mimic other functional groups.[1][2] When this privileged scaffold is fused with a pyridine ring, the resulting pyridyl-triazole derivatives exhibit a broad spectrum of biological activities, making them highly sought-after in drug discovery.[3] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for synthesizing 1,4-disubstituted triazoles, the synthesis of the corresponding 1,5-regioisomer necessitates a different catalytic approach. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) has emerged as the premier method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.[4][5]

A key advantage of RuAAC is its ability to effectively catalyze the reaction of both terminal and internal alkynes, a significant limitation of the CuAAC reaction.[6][7] This broader substrate scope provides access to a wider array of complex, fully substituted triazoles.[8][9] This guide provides a detailed exploration of the RuAAC reaction, with a specific focus on the practical application of 3-azidopyridine as a key building block for the synthesis of novel pyridyl-triazole compounds.

The Mechanism of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The currently accepted mechanism for the RuAAC reaction involves a concerted oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[6][9] This is followed by reductive elimination to yield the 1,5-disubstituted triazole product and regenerate the active catalyst.[8][10] The regioselectivity is established during the formation of the ruthenacycle, where the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[9]

Caption: Proposed mechanism for the RuAAC reaction.

Synthesis of 3-Azidopyridine: A Critical Precursor

The synthesis of 3-azidopyridine is a crucial first step and can be achieved through several methods. The diazotization of 3-aminopyridine followed by substitution with an azide source is a common approach.[11]

Protocol: Synthesis of 3-Azidopyridine

-

Diazotization: Dissolve 3-aminopyridine in an acidic solution (e.g., hydrochloric acid) and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature to form the corresponding diazonium salt.

-

Azide Substitution: To the freshly prepared diazonium salt solution, slowly add a solution of sodium azide (NaN₃) in water while maintaining the low temperature.

-

Work-up: Carefully neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the crude product by column chromatography.[11]

Safety Note: Organic azides are potentially explosive and should be handled with extreme care.[12][13] Always work behind a blast shield in a well-ventilated fume hood and avoid friction, heat, and shock.[13][14] Do not use metal spatulas to handle azides.[12][15]

Experimental Protocol: RuAAC of 3-Azidopyridine with a Terminal Alkyne

This protocol provides a general procedure for the RuAAC reaction between 3-azidopyridine and a representative terminal alkyne, phenylacetylene.

Materials and Reagents:

-

3-Azidopyridine

-

Phenylacetylene

-

CpRuCl(PPh₃)₂ (Pentamethylcyclopentadienyl)ruthenium(II) chloride bis(triphenylphosphine)) or CpRuCl(COD) (Pentamethylcyclopentadienyl)ruthenium(II) chloride (1,5-cyclooctadiene) complex[6][8]

-

Anhydrous, degassed solvent (e.g., toluene, benzene, or THF)[7][16]

-

Inert atmosphere (Argon or Nitrogen)

Reaction Setup:

Caption: General workflow for the RuAAC reaction.

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%).[17]

-

Add the anhydrous, degassed solvent (e.g., toluene) to dissolve the catalyst.

-

Add 3-azidopyridine (1.0 equivalent) to the reaction mixture.

-

Add the terminal alkyne (e.g., phenylacetylene, 1.1-1.2 equivalents).[8]

-

Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir.[18]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Catalyst and Solvent Selection

The choice of catalyst and solvent can significantly impact the efficiency and outcome of the RuAAC reaction.

| Catalyst | Common Solvents | Typical Reaction Conditions | Notes |

| CpRuCl(PPh₃)₂ | Toluene, Benzene, THF | 60-100 °C | A robust and commonly used catalyst.[19] |

| CpRuCl(COD) | Toluene, Benzene, THF, Dioxane | Room temperature to 80 °C | Often more active than the PPh₃ analogue, allowing for milder reaction conditions.[6][8] |

| [Cp*RuCl]₄ | DMF | 90-110 °C (Microwave) | Particularly effective for less reactive aryl azides.[20] |

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficient temperature- Presence of oxygen or moisture | - Use a fresh batch of catalyst- Increase the reaction temperature- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere |

| Formation of side products | - High reaction temperature leading to decomposition- Impure starting materials | - Lower the reaction temperature- Purify starting materials before use |

| Difficulty in purification | - Co-elution of product and catalyst residues | - Use a different solvent system for chromatography- Consider a pre-purification step like filtration through a short plug of silica gel |

Safety Precautions for Handling Azides

Organic azides are energetic compounds and must be handled with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[13]

-

Engineering Controls: Conduct all experiments involving azides in a chemical fume hood, preferably behind a blast shield.[13][21]

-

Handling: Avoid friction, grinding, and sudden impacts.[13] Use plastic or Teflon spatulas instead of metal ones.[15]

-

Storage: Store organic azides in a cool, dark place, away from incompatible materials like acids and heavy metals.[12][21]

-

Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container and should not be mixed with acidic waste.[12][15]

References

-

Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

-

Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. safety.pitt.edu. [Link]

-

University of California, Santa Barbara. Azides. ehs.ucsb.edu. [Link]

-

University College Dublin. (2018, April). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

-

Palaniraja, J., & Roopan, S. M. (2014). Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis – Review. Chemical Science Review and Letters, 3(10), 93-100. [Link]

-

Li, Y., Zhang, J., & Chen, J. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides. PubMed, 127(46), 15998-9. [Link]

-

Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. ACS Publications. [Link]

-

UC Santa Barbara. Sodium Azide and Organic Azides. [Link]

-

Ferrara, F., Beke-Somfai, T., & Kann, N. (2017). Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. ResearchGate. [Link]

-

Ferrara, F., Beke-Somfai, T., & Kann, N. (2024). Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. ResearchGate. [Link]

-

Trost, B. M. (2021). Ruthenium-Catalyzed Cycloadditions to Form Five-, Six-, and Seven-Membered Rings. Chemical Reviews, 121(5), 2951–3019. [Link]

-

Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337–5339. [Link]

-

Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2025). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Request PDF. [Link]

-

Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

-

Paterson, A. J., Beke-Somfai, T., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14645–14686. [Link]

-

International Journal of All Research Education and Scientific Methods (IJARESM). (2024). Review on Design and Development of Pyridyl Triazole Derivatives. ijarsct. [Link]

-

Al-Hourani, B. J., Clark, S., Abdullaha, M., Albuharba, W., Al-Hujran, T., Al-Ahmari, A., Al-Resayes, S. I., & Zuilhof, H. (2020). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. The Journal of Organic Chemistry, 85(15), 9647–9654. [Link]

-

Paterson, A. J., Beke-Somfai, T., & Kann, N. (2018). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Thieme E-Books. [Link]

-

Wang, Y., Zhang, Y., Chen, Y., & Zhu, H. (2020). Application of triazoles in the structural modification of natural products. PMC. [Link]

-

Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed, 130(28), 8923-30. [Link]

-

ResearchGate. (2025). (PDF) Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. [Link]

-

Paterson, A. J., Beke-Somfai, T., & Kann, N. (n.d.). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Scilit. [Link]

-

Singh, G., Kumar, D., Singh, R., Kumar, A., Kumar, A., Kumar, V., & Singh, P. (2023). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 9(11), 2235–2250. [Link]

-

Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

-

Szemesi, P., Bana, P., Szakács, Z., Greiner, I., & Éles, J. (2023). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Current Organic Chemistry, 26(24), 2223–2229. [Link]

-

Szemesi, P., Bana, P., Szakács, Z., Greiner, I., & Éles, J. (2022). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Current Organic Chemistry, 26(24), 2223-2229. [Link]

-

Szemesi, P., Bana, P., Szakács, Z., Greiner, I., & Éles, J. (2023). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Request PDF. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Ruthenium-catalyzed cycloaddition of alkynes and organic azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.chalmers.se [research.chalmers.se]

- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. safety.pitt.edu [safety.pitt.edu]

- 13. research.wayne.edu [research.wayne.edu]

- 14. ucd.ie [ucd.ie]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. chesci.com [chesci.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ehs.ucsb.edu [ehs.ucsb.edu]

Application Note: Advanced Bioconjugation and Vibrational Probing using 3-Azidopyridine

Executive Overview

3-Azidopyridine (CAS: 10296-29-4) has emerged as a privileged bifunctional scaffold in chemical biology, medicinal chemistry, and materials science[1]. Featuring both a highly reactive azide moiety and a coordinating pyridine ring, it serves as an essential building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and as an environmentally sensitive infrared (IR) vibrational probe[1][2]. This application note provides a comprehensive, self-validating protocol for labeling biomolecules with 3-azidopyridine. It details the mechanistic causality behind catalyst selection, the mitigation of biomolecular degradation, and the integration of isotopic labeling for advanced spectroscopic analysis.

Mechanistic Insights: The Dual Nature of 3-Azidopyridine

Successful bioconjugation with 3-azidopyridine requires an understanding of its dual chemical nature, which directly dictates experimental design:

-

The Azide Handle (Reactivity): The azide group readily undergoes 1,3-dipolar cycloadditions. In the presence of a Cu(I) catalyst, it reacts with terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazoles with exceptional regioselectivity and rate acceleration[1].

-

The Pyridine Core (Coordination & Catalyst Interference): The basic nitrogen of the pyridine ring can participate in metal coordination, which is a critical factor in catalyst selection. While Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is typically employed to generate 1,5-disubstituted triazoles, the pyridine nitrogen in 3-azidopyridine chelates and deactivates the Ru(II) catalyst (e.g., RuCp*Cl(PPh3)2)[3]. This chelation leads to poor yields and inseparable isomeric mixtures[3]. Conversely, Cu(I) catalysis is not hindered by this specific chelation pathway, making CuAAC the strictly required method for efficient, high-yield bioconjugation[3].

Table 1: Catalyst System Compatibility with 3-Azidopyridine

| Catalyst System | Target Regioisomer | Yield Profile | Mechanistic Causality & Limitation |

| Cu(I) / THPTA | 1,4-disubstituted | Excellent (>90%) | Highly efficient; standard click chemistry. Pyridine nitrogen does not poison the Cu(I) metallacycle intermediate[1][3]. |

| RuCp*Cl(PPh3)2 | 1,5-disubstituted | Poor (~59%, Mixed 1:1.5) | Ru(II) catalyst is deactivated by chelation with the nitrogen atom of the pyridine ring[3]. |

Workflow & Pathway Visualization

Mechanistic workflow of CuAAC bioconjugation utilizing 3-Azidopyridine.

Experimental Protocol: CuAAC-Mediated Bioconjugation

Self-Validating Design: This protocol utilizes a pre-complexed Cu(I)-THPTA system. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) acts as a stabilizing ligand that accelerates the reaction while completely sequestering the Cu(I) ion. This prevents the generation of reactive oxygen species (ROS) that would otherwise degrade sensitive biomolecules (e.g., proteins or nucleic acids)[4].

Materials Required:

-

Alkyne-tagged biomolecule (10–100 µM final concentration)

-

3-Azidopyridine (10–50 molar equivalents relative to biomolecule)

-

CuSO₄·5H₂O (20 mM stock in highly purified water)

-

THPTA ligand (50 mM stock in highly purified water)

-

Sodium ascorbate (100 mM freshly prepared stock in water)

-

Reaction buffer (e.g., 100 mM Sodium Phosphate, pH 7.4)

Step-by-Step Methodology:

-

Catalyst Pre-complexation (Critical Step): In a separate microcentrifuge tube, mix the CuSO₄ stock and THPTA stock at a 1:5 molar ratio (e.g., 1 µL of 20 mM CuSO₄ + 2 µL of 50 mM THPTA). Incubate at room temperature for 5–10 minutes[4].

-

Causality: Pre-complexation ensures no free copper interacts with the biomolecule, preserving structural integrity and preventing copper-catalyzed oxidative damage[4].

-

-

Reaction Assembly: To the reaction buffer containing the alkyne-tagged biomolecule, add the 3-azidopyridine probe. Mix gently.

-

Initiation: Add the pre-complexed Cu/THPTA solution to the biomolecule mixture. Immediately add the freshly prepared sodium ascorbate (final concentration 1–5 mM) to reduce Cu(II) to the active Cu(I) species[4].

-

Incubation: Stir or agitate the reaction gently at room temperature in the dark for 1–2 hours.

-

Self-Validation & Quenching: Monitor the reaction progress by observing the disappearance of the characteristic azide IR absorption band (~2100 cm⁻¹) or via LC-MS mass shift. Once complete, quench the reaction by adding a copper chelator such as EDTA (5 mM final) or passing the mixture through a desalting column to remove excess reagents.

Advanced Application: 3-Azidopyridine as an IR Vibrational Probe

Beyond structural linkage, 3-azidopyridine is a powerful tool for probing the local microenvironment of biomolecules. The azide asymmetric stretch occurs in the "transparent window" of biological systems (2000–2200 cm⁻¹), free from overlapping protein or water signals[2][5].